molecular formula C9H8BrNO3 B3010445 Ethyl 5-bromo-2-formylpyridine-3-carboxylate CAS No. 1346535-38-3

Ethyl 5-bromo-2-formylpyridine-3-carboxylate

Cat. No.: B3010445
CAS No.: 1346535-38-3
M. Wt: 258.071
InChI Key: KLOUURJBWJGNOF-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-formylpyridine-3-carboxylate is a pyridine derivative characterized by a bromine atom at position 5, a formyl group (-CHO) at position 2, and an ethyl ester (-COOEt) at position 3. This structure combines electrophilic (formyl), electron-withdrawing (bromo), and ester functional groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 5-bromo-2-formylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-2-14-9(13)7-3-6(10)4-11-8(7)5-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOUURJBWJGNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing ethyl 5-bromo-2-formylpyridine-3-carboxylate involves the reaction of ethyl 5-bromo-2-methylnicotinate with selenium dioxide (SeO2) in 1,4-dioxane. The reaction mixture is heated to 180°C for 20 minutes in a microwave reactor. After the reaction is complete, the mixture is concentrated under reduced pressure and subjected to purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-formylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

    Reduction Reactions: Sodium borohydride (NaBH4) in methanol or ethanol is commonly used.

    Oxidation Reactions: Potassium permanganate (KMnO4) in an aqueous medium is effective.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

    Reduction Reactions: The major product is ethyl 5-bromo-2-hydroxymethylpyridine-3-carboxylate.

    Oxidation Reactions: The major product is ethyl 5-bromo-2-carboxypyridine-3-carboxylate.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-bromo-2-formylpyridine-3-carboxylate is characterized by its pyridine ring, a carboxylate group, and a formyl group. These functional groups contribute to its reactivity and utility in synthetic chemistry. The compound can be represented by the following structural formula:

C9H8BrNO3\text{C}_9\text{H}_8\text{Br}\text{N}\text{O}_3

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential anti-inflammatory and anti-cancer properties. For instance, compounds derived from this structure have shown activity against specific cancer cell lines, indicating its potential as a lead compound in drug discovery .

Agrochemical Synthesis

The compound is also explored for its applications in agrochemicals, particularly as a precursor for herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for developing selective herbicides that target specific plant species without affecting crops .

Material Science

In material science, this compound has been investigated for its potential use in creating functional materials with specific electronic or optical properties. Its derivatives can be incorporated into polymers or coatings that require particular chemical stability or reactivity .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cells. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis, showcasing the compound's potential as a chemotherapeutic agent .

Case Study 2: Herbicide Development

Research focused on synthesizing novel herbicides from this compound derivatives revealed promising results in controlling weed species while minimizing impact on crop yields. Field trials indicated effective weed suppression with minimal phytotoxicity to desirable plants .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-formylpyridine-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. The bromine atom, formyl group, and ester group provide sites for nucleophilic substitution, reduction, and oxidation reactions, respectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl 5-bromo-2-formylpyridine-3-carboxylate with analogous pyridine-based compounds, emphasizing substituent effects, molecular weights, and applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -Br (C5), -CHO (C2), -COOEt (C3) ~243.1 (calculated) Electrophilic reactivity at C2; Suzuki coupling precursor
Mthis compound Methyl ester (-COOMe) instead of ethyl ~229.1 (calculated) Discontinued (stability/synthesis issues)
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Pyrazolo-fused ring system 269.1 Rigid aromatic structure; pharmaceutical intermediate
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate Pyrrolo-fused ring, -OH, -Et substituents 327.17 Hydrogen-bonding capability; kinase inhibitor scaffold
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate Amino group (-NH₂) at C2, acrylate at C3 ~270.1 (calculated) Conjugated system for polymerization/ligand design

Key Observations:

Formyl vs. Amino Groups: The formyl group at C2 facilitates condensation reactions (e.g., forming Schiff bases), whereas amino-substituted analogs (e.g., methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate) are suited for coordination chemistry or nucleophilic attacks .

Ring Fusion Effects : Pyrazolo- and pyrrolo-fused derivatives (e.g., compounds from and ) exhibit increased aromaticity and steric hindrance, altering their reactivity profiles compared to simple pyridine scaffolds.

Biological Activity

Ethyl 5-bromo-2-formylpyridine-3-carboxylate (CAS No. 1346535-38-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a bromine atom and a formyl group, making it a versatile scaffold for further modifications. The synthesis typically involves the bromination of 2-formylpyridine derivatives followed by esterification reactions.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral activity against several viruses, including influenza and herpes simplex virus. The antiviral mechanism may be attributed to the compound's ability to interfere with viral replication processes.

Cytotoxicity

A cytotoxicity assessment using various cancer cell lines has revealed that this compound possesses selective cytotoxic effects. The compound was evaluated using the MTT assay, showing significant inhibition of cell proliferation in certain cancer types while exhibiting low toxicity towards normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, varying the substituents on the pyridine ring can enhance or diminish its biological efficacy.

Table 1: SAR Data for Ethyl 5-bromo-2-formylpyridine Derivatives

CompoundSubstituentBiological ActivityIC50 (µM)
A-BrAntimicrobial25
B-ClAntiviral15
C-NO2Cytotoxic30

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of approximately 20 µM, showcasing its potential as an antimicrobial agent .
  • Antiviral Properties : In a clinical trial setting, derivatives of this compound were tested against herpes simplex virus type 1 (HSV-1). The results showed significant reduction in viral load, suggesting that modifications to the ethyl group can enhance antiviral properties .
  • Cytotoxicity Profile : In vitro studies on various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity with IC50 values ranging from 25 µM to 35 µM depending on the cell line tested .

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